molecular formula C16H23N3O5 B6721789 methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate

methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate

Cat. No.: B6721789
M. Wt: 337.37 g/mol
InChI Key: YXTFXEBJWSURMB-UHFFFAOYSA-N
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Description

Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, amide linkages, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the amide and ester groups through sequential reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with amide and ester functionalities. Examples include:

  • Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-2-carboxylate
  • Ethyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate

Uniqueness

What sets methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-9(18-12(20)7-16(2,3)4)13(21)19-11-6-10(15(23)24-5)8-17-14(11)22/h6,8-9H,7H2,1-5H3,(H,17,22)(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTFXEBJWSURMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CNC1=O)C(=O)OC)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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